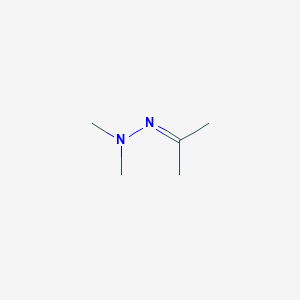

Acetone dimethylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(propan-2-ylideneamino)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMDKUVIBSETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158998 | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13483-31-3 | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone Dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of acetone dimethylhydrazone

An In-depth Technical Guide to the Synthesis and Characterization of Acetone Dimethylhydrazone

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

This compound, also known as N-propan-2-ylidene-N,N-dimethylhydrazine, is a valuable reagent in organic synthesis. With the chemical formula C₅H₁₂N₂ and a molecular weight of 100.17 g/mol , its primary significance lies in its role as a precursor for the synthesis of more complex organic molecules, particularly unsymmetrical ketones.[1][2][3][4] The hydrazone moiety allows for specific reactivity, making it a versatile building block in medicinal and synthetic chemistry.[2][5] This guide details a reliable method for its preparation and the analytical techniques required for its thorough characterization.

Synthesis: A Controlled Condensation

The synthesis of this compound is achieved through the condensation reaction of acetone with 1,1-dimethylhydrazine.[2] This reaction involves the nucleophilic attack of the dimethylhydrazine nitrogen on the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Reaction Scheme

(CH₃)₂CO + H₂NN(CH₃)₂ → (CH₃)₂C=NN(CH₃)₂ + H₂O

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful control of conditions ensures high yield and purity.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Acetone (ACS grade, dried over anhydrous CaSO₄)[6]

-

1,1-Dimethylhydrazine (≥98% purity)

-

Anhydrous potassium hydroxide (KOH) pellets

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware should be thoroughly dried to prevent side reactions with water.

-

Reagent Addition: In a fume hood, charge the flask with 50 mL of acetone. Begin stirring and add 0.1 moles of 1,1-dimethylhydrazine dropwise to the acetone. The reaction is typically exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.

-

Initial Workup & Drying: Cool the reaction mixture to room temperature. Add approximately 10 g of anhydrous potassium hydroxide pellets to the mixture and stir vigorously for 30 minutes. The KOH acts as a drying agent and helps to remove any unreacted starting materials or acidic impurities.

-

Separation: Decant the organic layer from the solid KOH into a clean, dry flask. Add anhydrous magnesium sulfate to the decanted liquid to ensure complete drying.

-

Purification by Distillation: Filter the dried liquid to remove the MgSO₄. Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at the appropriate temperature.

Causality Behind Experimental Choices:

-

Excess Acetone: Using acetone as both a reactant and a solvent drives the equilibrium of the condensation reaction towards the product side.

-

Drying Agents: The use of potassium hydroxide and magnesium sulfate is critical. Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the hydrazone product back to the starting materials.[7] KOH is a strong, effective initial drying agent, while MgSO₄ is used for final, more thorough drying before distillation.

-

Distillation: Fractional distillation is the preferred method for purification as it effectively separates the desired product from any remaining starting materials and lower-boiling impurities.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization: Structural Verification and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic methods are standard for this purpose.[8]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data

The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

| Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~1.8-2.0 ppm | Singlet, 6H, corresponding to the two equivalent methyl groups on the imine carbon. |

| Chemical Shift (δ) | ~2.3-2.5 ppm | Singlet, 6H, corresponding to the two equivalent methyl groups on the nitrogen atom.[9] | |

| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm | Quaternary carbon of the C=N imine bond. |

| Chemical Shift (δ) | ~40-50 ppm | Methyl carbons attached to the nitrogen. | |

| Chemical Shift (δ) | ~20-30 ppm | Methyl carbons attached to the imine carbon. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1640-1660 cm⁻¹ | Strong absorption corresponding to the C=N stretching vibration.[10] |

| Wavenumber (cm⁻¹) | 2850-2960 cm⁻¹ | C-H stretching vibrations of the methyl groups. | |

| Wavenumber (cm⁻¹) | 1360-1470 cm⁻¹ | C-H bending vibrations of the methyl groups. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 100 | Corresponds to the molecular weight of C₅H₁₂N₂.[11] |

| Key Fragments | m/z = 85, 57, 43 | Potential fragments corresponding to the loss of a methyl group (-CH₃), a dimethylamino group (-N(CH₃)₂), or an isopropyl group (-CH(CH₃)₂). |

Reactivity and Synthetic Applications

The primary utility of this compound in research is as a masked enolate equivalent. The protons on the methyl groups alpha to the C=N bond are acidic and can be deprotonated by a strong base (e.g., LDA). The resulting aza-enolate is a potent nucleophile that can be alkylated. Subsequent hydrolysis of the alkylated hydrazone liberates an unsymmetrical ketone, a transformation that is otherwise challenging.[1] This makes this compound a key intermediate in the synthesis of complex organic molecules, including natural products like dihydrojasmone.[1]

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. By understanding the principles behind each step of the protocol and the expected analytical outcomes, researchers can confidently prepare and verify this versatile synthetic intermediate. The detailed methodologies and characterization data serve as a reliable reference for professionals in organic synthesis and drug development, facilitating the advancement of their research endeavors.

References

-

Yamashita, M., Matsumiya, K., Tanabe, M., & Suemitsu, R. (n.d.). Facile Synthesis of Unsymmetrical Ketones Using this compound. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. [Link]

-

Wikipedia. (2023). Hydrazine. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Acetone Hydrazones. [Link]

-

PubChemLite. (n.d.). This compound (C5H12N2). [Link]

-

Wikipedia. (n.d.). Acetone hydrazone. [Link]

-

ResearchGate. (n.d.). MALDI-TOF-MS spectra for acetone hydrazones. [Link]

-

Journal of the Bulgarian Chemical Communications. (n.d.). Normal Coordinate Analysis of Acetone Methanesulfonylhydrazone. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

LookChem. (n.d.). Purification of Acetone. [Link]

-

NIST WebBook. (n.d.). Acetone, (2,4-dinitrophenyl)hydrazone. [Link]

-

MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Acetone azine. [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 ml. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Buy this compound | 13483-31-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. Purification of Acetone - Chempedia - LookChem [lookchem.com]

- 7. Acetone hydrazone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(13483-31-3) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of Acetone Dimethylhydrazone

Abstract

Acetone dimethylhydrazone, a derivative of acetone and unsymmetrical dimethylhydrazine (UDMH), is a versatile reagent in organic synthesis. Its unique structural features, particularly the carbon-nitrogen double bond and the nucleophilic nitrogen atom, make it a valuable precursor for the formation of aza-enolates, which are key intermediates in various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its synthesis, purification, spectral characteristics, and reactivity, offering field-proven insights into its practical applications.

Introduction

This compound, systematically known as N-methyl-N-(propan-2-ylideneamino)methanamine, is a hydrazone that serves as a significant building block in synthetic organic chemistry.[1][2] Its primary utility lies in its ability to act as a masked enolate of acetone. Deprotonation of the α-carbon yields a highly reactive aza-enolate, which can then undergo facile alkylation, acylation, and other electrophilic substitutions. This methodology provides a powerful tool for the construction of more complex molecular architectures from simple starting materials.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective and safe utilization in the laboratory.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of acetone with unsymmetrical dimethylhydrazine (UDMH). The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of UDMH on the carbonyl carbon of acetone, followed by dehydration to yield the corresponding hydrazone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetone (ACS grade, dried over molecular sieves)

-

Unsymmetrical Dimethylhydrazine (UDMH, ≥98%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add a solution of unsymmetrical dimethylhydrazine in a suitable anhydrous solvent (e.g., toluene or benzene).

-

Add a molar excess of acetone to the flask. The use of excess acetone drives the equilibrium towards the product.

-

Heat the reaction mixture to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Dry the organic layer over anhydrous magnesium sulfate or potassium carbonate to remove any residual water.

-

Filter the drying agent.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:

-

The use of a Dean-Stark apparatus is crucial for driving the reversible condensation reaction to completion by removing the water byproduct.

-

Anhydrous conditions are maintained throughout the synthesis to prevent the hydrolysis of the hydrazone back to its starting materials.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are essential for its handling, storage, and application.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [4][5] |

| Molecular Weight | 100.17 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 95 °C | [6] |

| Density | 0.8 g/cm³ | [6] |

| Refractive Index (n_D) | 1.4210 - 1.4240 | [6] |

| Solubility | Likely soluble in organic solvents | [1] |

Spectral Data

Spectral analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The methyl protons of the acetone moiety are expected to appear as two distinct singlets, and the N-methyl protons will also appear as a singlet.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the isopropylidene group and the N-methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=N stretching vibration, typically observed in the range of 1650-1620 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 100.10).[5] Fragmentation patterns can provide further structural information.

Reactivity and Applications

The synthetic utility of this compound stems from its ability to form a stabilized aza-enolate upon deprotonation.

Aza-Enolate Formation and Alkylation

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures results in the regioselective deprotonation of an α-methyl group to form the corresponding lithium aza-enolate. This nucleophilic intermediate can then react with a variety of electrophiles, most commonly alkyl halides, in a subsequent step to form new carbon-carbon bonds. This two-step sequence provides a reliable method for the synthesis of unsymmetrical ketones after hydrolysis of the resulting hydrazone.[3]

Reactivity Diagram

Caption: Reaction pathway for the synthesis of unsymmetrical ketones.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[8] It is a flammable liquid and should be stored away from heat, sparks, and open flames.[8] Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to the acetone aza-enolate for the construction of unsymmetrical ketones.[3] A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe application in research and development. This guide provides a foundational understanding for scientists to leverage the full potential of this important synthetic intermediate.

References

-

Yamashita, M., Matsumiya, K., Tanabe, M., & Suemitsu, R. (1983). Facile Synthesis of Unsymmetrical Ketones Using this compound. Bulletin of the Chemical Society of Japan, 56(8), 2332-2334. Retrieved from [Link]

-

CAS. (n.d.). 2-Propanone, hydrazone. CAS Common Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone azine. Retrieved from [Link]

-

Day, A. C., & Whiting, M. C. (1966). Acetone hydrazone. Organic Syntheses, 46, 10. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, hydrazone (CAS 5281-20-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone hydrazone. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Acetone Hydrazones. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H12N2). Retrieved from [Link]

-

ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]

Sources

- 1. Buy this compound | 13483-31-3 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 13483-31-3 [m.chemicalbook.com]

- 7. This compound(13483-31-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

The Aza-Enolate Chemistry of Acetone Dimethylhydrazone: A Technical Guide for Synthetic Applications

Abstract

This technical guide provides an in-depth exploration of the reaction mechanism and synthetic utility of acetone dimethylhydrazone. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the formation of this compound, the generation and reactivity of its corresponding aza-enolate, and its subsequent conversion to functionalized ketones. By detailing the underlying principles and providing practical insights, this guide serves as a comprehensive resource for leveraging this versatile synthetic intermediate.

Introduction: The Strategic Role of N,N-Dimethylhydrazones in Carbonyl Chemistry

In the realm of organic synthesis, the modification of carbonyl compounds at the α-position is a cornerstone transformation for the construction of complex molecular architectures. While enolate chemistry is the classical approach, the use of N,N-dimethylhydrazones as activated carbonyl surrogates offers distinct advantages. These derivatives, formed by the condensation of a ketone or aldehyde with unsymmetrical dimethylhydrazine (UDMH), exhibit enhanced nucleophilicity upon deprotonation, enabling a wide range of C-C bond-forming reactions with exceptional control.[1]

This compound, derived from the simplest ketone, serves as a fundamental model for understanding the principles of aza-enolate chemistry and as a versatile building block for the synthesis of more elaborate ketone structures. This guide will dissect the mechanistic intricacies of its formation, reactivity, and cleavage, providing a robust framework for its application in synthesis.

Formation of this compound: A Reversible Condensation

The synthesis of this compound is a straightforward condensation reaction between acetone and unsymmetrical dimethylhydrazine (UDMH). The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of acetone, followed by dehydration to yield the corresponding hydrazone.

The mechanism, analogous to imine formation, is typically catalyzed by a trace amount of acid to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. The lone pair of the terminal nitrogen of UDMH then attacks the carbonyl carbon, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule drive the reaction towards the formation of the stable C=N double bond of the hydrazone.

Caption: Formation of this compound.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the direct reaction of acetone with UDMH, often without the need for a strong acid catalyst, as the reactants themselves can facilitate the necessary proton transfers.

Materials:

-

Acetone

-

Unsymmetrical dimethylhydrazine (UDMH)

-

Anhydrous magnesium sulfate or other suitable drying agent

-

Solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a solution of acetone in the chosen solvent, add an equimolar amount of UDMH dropwise at room temperature with stirring.

-

The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Dry the reaction mixture over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by distillation if required.

The Core of Reactivity: The Aza-Enolate

The synthetic utility of this compound stems from the acidity of the α-protons (the protons on the methyl groups adjacent to the C=N bond). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, results in the deprotonation of one of the methyl groups to form a highly reactive intermediate known as an aza-enolate or metallo-hydrazone.[1]

This species is a powerful nucleophile, with the negative charge delocalized across the carbon and nitrogen atoms. Resonance places significant electron density on the α-carbon, making it the primary site of reaction with electrophiles.

Caption: Formation of the Aza-Enolate.

Reactions of the Aza-Enolate: Building Molecular Complexity

The generated aza-enolate of this compound readily reacts with a variety of electrophiles, enabling the construction of new carbon-carbon bonds at the α-position. This methodology is famously known as the Corey-Enders reaction.[2]

Alkylation with Alkyl Halides

One of the most common applications of this compound aza-enolate is its reaction with alkyl halides (e.g., iodides, bromides, and chlorides) in an SN2 fashion. This allows for the introduction of a wide range of primary and secondary alkyl groups.

Mechanism: The nucleophilic α-carbon of the aza-enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond.

Caption: Alkylation of the Aza-Enolate.

This initial alkylation can be followed by a second deprotonation and alkylation sequence on the remaining methyl group, providing access to symmetrically or unsymmetrically disubstituted ketones after hydrolysis.

Reactions with Other Electrophiles

The high nucleophilicity of the aza-enolate allows it to react with a broader range of electrophiles beyond alkyl halides:

-

Aldehydes and Ketones: The aza-enolate can add to the carbonyl group of aldehydes and ketones in an aldol-type reaction to form β-hydroxy hydrazones.

-

Epoxides: Ring-opening of epoxides occurs via nucleophilic attack at one of the epoxide carbons, yielding γ-hydroxy hydrazones.

-

Acylating Agents: Acyl chlorides and anhydrides react with the aza-enolate to produce β-keto hydrazones.

Regeneration of the Carbonyl Group: The Final Step

After the desired functionalization at the α-position, the N,N-dimethylhydrazone group needs to be cleaved to regenerate the ketone functionality. This can be achieved through several methods, with the choice depending on the sensitivity of the functional groups in the molecule.

Hydrolysis

Acid-catalyzed hydrolysis is a common method for cleaving hydrazones. The reaction is the reverse of the formation process and is typically driven by the presence of a large excess of water.[3] The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of UDMH.

Ozonolysis

For molecules containing acid-sensitive functional groups, ozonolysis provides a mild and efficient method for hydrazone cleavage.[1][5] The reaction involves the treatment of the hydrazone with ozone at low temperatures, followed by a reductive workup (e.g., with dimethyl sulfide).

Mechanism: Ozone attacks the C=N double bond to form an initial ozonide, which then rearranges and fragments. The subsequent workup yields the desired ketone and other byproducts.[6][7][8]

Caption: Ozonolysis for Ketone Regeneration.

Summary of Synthetic Transformations

The use of this compound in a multi-step synthetic sequence allows for the efficient construction of a variety of ketone structures.

| Step | Transformation | Reagents | Product |

| 1 | Hydrazone Formation | Acetone, UDMH | This compound |

| 2 | Aza-enolate Formation | Strong Base (e.g., LDA) | Lithiated Hydrazone |

| 3 | C-C Bond Formation | Electrophile (e.g., R-X) | α-Substituted Hydrazone |

| 4 | Carbonyl Regeneration | H₃O⁺ or O₃/DMS | Substituted Ketone |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to form a potent nucleophilic aza-enolate upon deprotonation provides a reliable and controllable method for the α-functionalization of a ketone. The straightforward formation of the hydrazone and the mild conditions often employed for its cleavage make this methodology attractive for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This guide has provided a comprehensive overview of the fundamental reaction mechanisms and synthetic applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- Lazny, R.; Nodzewska, A. N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews.

- The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis.

- N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries.

- Alkylation of enol

- Ozonolysis. Wikipedia.

- Facile Synthesis of Unsymmetrical Ketones Using this compound. Bulletin of the Chemical Society of Japan. Oxford Academic.

- Mechanism of Ozonolysis. MSU chemistry.

- A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles.

- N,N-Dimethylhydrazine.

- Ozonolysis - Criegee Mechanism. Organic Chemistry Portal.

- This compound (C5H12N2). PubChemLite.

- Development of catalytic aza enolate reactions Osman Aslam. UCL Discovery.

- A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A.

- Ozonolysis - Chemistry Steps.

- Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective CC bond formation; oxidative hydrolysis to carbonyl compounds. Semantic Scholar.

- MALDI-TOF-MS spectra for acetone hydrazones prepared

- Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes.

- Facile Transformation of N,N-Dimethylhydrazones and Tosylhydrazones to Ketones with Dimethyl Sulfate and Potassium Carbonate.

- Efficient reductions of dimethylhydrazones using preformed primary amine boranes.

- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Hydrazine. Wikipedia.

- Method for the hydrolysis of hydrazones.

- ChemInform Abstract: Reactions of Epoxides with Ester, Ketone and Amide Enol

- Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

- Acetone, (2,4-dinitrophenyl)hydrazone. NIST WebBook.

- mod07lec50 - Regioselectivity of alkyl

- Enol

- 19.1: Reactions of Enolates with Aldehydes and Ketones. Chemistry LibreTexts.

- Synthesis of ketones by hydrolysis, deprotection, or oxid

- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube.

- Efficient Methodology for Selective Alkylation of Hydrazine Deriv

- This compound. Santa Cruz Biotechnology.

- Enol

- Enolate Reactions - Direct Alkyl

- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

- Acetone alkylation with ethanol over multifunctional catalysts by a borrowing hydrogen strategy.

- acetone cyanohydrin. Organic Syntheses Procedure.

- 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Chemistry LibreTexts.

- Application of Piperazine-Derived Hydrazone Linkers for Alkylation of SolidPhase Immobilized Ketones.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. d-nb.info [d-nb.info]

- 5. Ozonolysis - Wikipedia [en.wikipedia.org]

- 6. Supplemental Topics [www2.chemistry.msu.edu]

- 7. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 8. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

An In-depth Technical Guide to the Spectroscopic Analysis of Acetone Dimethylhydrazone Derivatives

Introduction

Acetone dimethylhydrazone and its derivatives are versatile building blocks in organic synthesis and key intermediates in medicinal chemistry.[1] Their structural simplicity belies a rich spectroscopic characterization profile that is fundamental to confirming their identity, purity, and reactivity. This guide provides an in-depth exploration of the primary spectroscopic techniques used to analyze these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental observations, present self-validating protocols, and ground all claims in authoritative references.

The core structure, N-methyl-N-(propan-2-ylideneamino)methanamine (IUPAC name for this compound), features a C=N imine bond conjugated with the lone pairs of the dimethylamino group, giving rise to its characteristic spectroscopic properties.[2] Understanding these properties is paramount for anyone working with this class of molecules.

Synthesis and Sample Preparation: The Foundation of Quality Data

A robust spectroscopic analysis begins with a pure sample. This compound is typically synthesized via the condensation reaction of acetone with unsymmetrical dimethylhydrazine (UDMH).[3] This reaction is generally high-yielding and straightforward.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (1.5 equivalents) with unsymmetrical dimethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound as a colorless liquid.

-

Validation: Confirm the purity of the synthesized compound using GC-MS and NMR before proceeding with further spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.[4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is simple and highly characteristic. The chemical environment of each proton dictates its resonance frequency (chemical shift).

-

N-CH₃ Protons: The six protons of the two methyl groups attached to the nitrogen atom typically appear as a sharp singlet. Due to the electron-withdrawing effect of the nitrogen, this peak is found in the downfield region compared to alkane methyl groups.

-

C-CH₃ Protons: The six protons of the two methyl groups attached to the imine carbon also appear as a singlet. These protons are in a slightly different chemical environment compared to the N-CH₃ protons, leading to a distinct chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

-

C=N Carbon: The imine carbon is the most deshielded carbon in the molecule due to its sp² hybridization and proximity to the electronegative nitrogen atom. Its resonance appears significantly downfield.

-

N-CH₃ Carbons: The carbons of the methyl groups attached to the nitrogen appear at a chemical shift influenced by the nitrogen's electronegativity.

-

C-CH₃ Carbons: The carbons of the methyl groups on the isopropylidene moiety have a characteristic chemical shift in the aliphatic region.

Typical NMR Data for this compound

| Nucleus | Group | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity |

| ¹H | N-(CH₃)₂ | ~2.4 ppm | Singlet |

| ¹H | C-(CH₃)₂ | ~1.8-1.9 ppm | Singlet |

| ¹³C | C =N | ~160-165 ppm | - |

| ¹³C | N-(C H₃)₂ | ~40-45 ppm | - |

| ¹³C | C-(C H₃)₂ | ~20-25 ppm | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[5][6]

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[7][8][9] Ensure the sample is fully dissolved.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[10] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Advanced NMR Techniques

For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning proton and carbon signals and confirming connectivity.[11][12]

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by vibrations of the C=N and C-N bonds, as well as C-H stretching and bending modes.

-

C=N Stretch: The most characteristic absorption is the C=N stretching vibration, which typically appears as a medium to strong band in the 1640-1660 cm⁻¹ region.[13] This band is a key diagnostic for the presence of the hydrazone functionality.

-

C-H Stretch: C-H stretching vibrations from the methyl groups are observed in the 2800-3000 cm⁻¹ region.[14]

-

C-N Stretch: The C-N stretching vibrations are typically found in the fingerprint region, between 1000-1250 cm⁻¹.[13]

Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=N | Stretch | 1640 - 1660 | Medium-Strong |

| sp³ C-H | Stretch | 2850 - 2960 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Hydrazones typically exhibit two main absorption bands.[15]

-

π → π* Transition: This is a high-energy transition associated with the C=N π-system. It results in a strong absorption band, typically in the shorter wavelength UV region.

-

n → π* Transition: This transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to the π* anti-bonding orbital of the C=N bond.[15] This is a lower energy transition and appears as a weaker absorption band at a longer wavelength compared to the π → π* transition.[15] The position of this band can be sensitive to solvent polarity.[16][17][18]

The conjugation between the nitrogen lone pair and the C=N double bond influences the energy of these transitions.[19]

Typical UV-Vis Absorption Data

| Transition | Typical λₘₐₓ Range (in non-polar solvent) | Molar Absorptivity (ε) |

| π → π | 220 - 250 nm | High |

| n → π | 270 - 300 nm | Low |

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Molecular Ion and Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation, the molecular ion (M⁺˙) . The peak corresponding to this ion confirms the molecular weight of the compound (100.17 g/mol for this compound).[20]

The molecular ion is often unstable and undergoes fragmentation.[21] Common fragmentation pathways for this compound involve cleavage alpha to the nitrogen atoms and the imine bond.[22][23][24]

-

Loss of a methyl group (-CH₃): A prominent fragment can be observed at m/z corresponding to [M-15]⁺.

-

Cleavage of the N-N bond: This can lead to various smaller fragments.

-

McLafferty Rearrangement: While less common for this specific molecule, derivatives with longer alkyl chains may exhibit this characteristic rearrangement.[24]

Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

| 100 | [M]⁺˙ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 57 | [(CH₃)₂C=N]⁺ |

| 43 | [(CH₃)₂N]⁺ |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Detection: The eluent from the GC is directly introduced into the ion source of the Mass Spectrometer (typically using Electron Ionization at 70 eV).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known databases for confirmation.[25]

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on the synergistic use of all these techniques. No single method provides the complete picture. The workflow below illustrates a logical approach to the analysis.

Caption: Integrated workflow for the spectroscopic analysis of hydrazone derivatives.

Advanced Considerations: Tautomerism

It is important for researchers to be aware of the potential for azo-hydrazone tautomerism in certain hydrazone derivatives, although it is less common for simple alkyl hydrazones like this compound.[26][27] This equilibrium can be influenced by factors like solvent, pH, and temperature, and can significantly alter the spectroscopic data.[28][29] For instance, the presence of an azo tautomer would introduce a distinct N=N stretching band in the IR spectrum and cause significant changes in the NMR and UV-Vis spectra. Careful analysis, sometimes involving variable temperature NMR or pH-dependent UV-Vis studies, may be required to investigate such phenomena.[30]

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the strategic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method, following robust experimental protocols, and integrating the data in a logical workflow, researchers can confidently characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors.

References

-

Yamashita, M., Matsumiya, K., Tanabe, M., & Suemitsu, R. (n.d.). Facile Synthesis of Unsymmetrical Ketones Using this compound. Bulletin of the Chemical Society of Japan. Oxford Academic. Available from: [Link]

-

Dalton Transactions. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. RSC Publishing. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. RSC Publishing. Available from: [Link]

-

Matazo, D. R. C., Ando, R. A., Borin, A. C., & Santos, P. S. (2008). Azo-hydrazone tautomerism in protonated aminoazobenzenes: resonance Raman spectroscopy and quantum-chemical calculations. The Journal of Physical Chemistry A, 112(19), 4437–4443. Available from: [Link]

-

ResearchGate. (n.d.). Azo-hydrazone tautomerism of azo dyes. Available from: [Link]

-

Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. (2016). The Journal of Organic Chemistry, 81(17), 7574–7583. Available from: [Link]

-

ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Diagram]. Available from: [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. Available from: [Link]

-

Varian Mercury-300 (300 MHz) spectrometer was used for NMR spectra. (n.d.). Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Available from: [Link]

-

Erdélyi, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Uppsala University. Available from: [Link]

-

UV/VIS Spectroscopy. (2018). Available from: [Link]

-

Infrared multiple photon dissociation action spectroscopy of protonated unsymmetrical dimethylhydrazine and proton-bound dimers. (2021). Physical Chemistry Chemical Physics, 23(45), 25877–25885. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C5H12N2). Available from: [Link]

-

Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024). The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. (n.d.). MALDI-TOF-MS spectra for acetone hydrazones. [Diagram]. Available from: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents. [Diagram]. Available from: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2018). Molecules, 23(11), 2993. Available from: [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 12-16 in acetone-d6. [Table]. Available from: [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra change: (a) hydrazone 3 at temperature 50 °C and (b) hydrazone 1 at temperature 80 °C. [Diagram]. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of the 6 hydrazones in DMSO. [Diagram]. Available from: [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Available from: [Link]

-

NIST. (n.d.). Acetone, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook. Available from: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated). Available from: [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. [Diagram]. Available from: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data of compound 1 in acetone-d6. [Table]. Available from: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Available from: [Link]

-

ResearchGate. (n.d.). 13C{1H} NMR spectrum of acetone-d6. [Diagram]. Available from: [Link]

-

SUPPORTING INFORMATION. (n.d.). Knowledge UChicago. Available from: [Link]

Sources

- 1. Buy this compound | 13483-31-3 [smolecule.com]

- 2. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound(13483-31-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scbt.com [scbt.com]

- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. whitman.edu [whitman.edu]

- 26. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 27. On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 28. Azo-hydrazone tautomerism in protonated aminoazobenzenes: resonance Raman spectroscopy and quantum-chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Acetone Dimethylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone dimethylhydrazone, a key building block in organic synthesis and a molecule of interest in various chemical research fields, possesses a unique structural arrangement characterized by a C=N double bond and proximal methyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into chemical shift assignments, and peak multiplicities. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this volatile compound is presented, ensuring reproducibility and accuracy in your experimental work.

The Structural Landscape of this compound

The interpretation of the NMR spectra of this compound is fundamentally tied to its molecular structure. The molecule features a central C=N imine bond. One nitrogen atom is bonded to two methyl groups (N(CH₃)₂), while the carbon atom of the imine is bonded to two additional methyl groups (C(CH₃)₂). This arrangement leads to distinct chemical environments for the different sets of protons and carbons, which are reflected in their respective NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals three distinct signals.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| N(CH₃)₂ | ~2.43 | Singlet | 6H |

| C(CH₃)₂ (syn) | ~1.97 | Singlet | 3H |

| C(CH₃)₂ (anti) | ~1.93 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The signal appearing furthest downfield, at approximately 2.43 ppm, is assigned to the six protons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂).[1] The deshielding effect of the electronegative nitrogen atom causes these protons to resonate at a lower field compared to the other methyl groups.

The two methyl groups attached to the imine carbon (C(CH₃)₂) are diastereotopic due to the C=N double bond, leading to two separate signals. The methyl group syn (on the same side) to the dimethylamino group is observed at a slightly different chemical shift than the methyl group anti (on the opposite side). In the provided data, these are seen at approximately 1.97 ppm and 1.93 ppm.[1] The subtle difference in their electronic environments results in this separation. All signals appear as singlets because there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

| C=N | 145 - 160 |

| N(CH₃)₂ | 40 - 50 |

| C(CH₃)₂ | 20 - 30 |

The imine carbon (C=N) is expected to be the most downfield signal, typically in the range of 145-160 ppm. This is a characteristic chemical shift for carbons involved in a C=N double bond in hydrazones.[2]

The carbons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂) are predicted to resonate in the region of 40-50 ppm. The direct attachment to the electronegative nitrogen atom results in a downfield shift compared to typical alkane carbons.

The carbons of the two methyl groups attached to the imine carbon (C(CH₃)₂) are expected to appear in the most upfield region, likely between 20-30 ppm. Due to the diastereotopic nature of these groups, it is possible that two closely spaced signals could be observed, though they may also be unresolved and appear as a single peak.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

In a clean, dry vial, accurately weigh approximately 10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of around 50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

To the vial, add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Gently swirl the vial to ensure the complete dissolution of the sample.

-

Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

-

Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the prepared NMR tube into a spinner turbine and carefully place it into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal from the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Perform shimming of the magnetic field to optimize its homogeneity across the sample. Proper shimming is essential for obtaining sharp, well-resolved peaks.

-

For ¹H NMR acquisition, a standard pulse program is typically used with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR acquisition, a proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 256 to 1024) is generally required.

-

Conclusion

References

- Nojima, S., Kiemle, D. J., Webster, F. X., & Roelofs, W. L. (2004). Submicro scale NMR sample preparation for volatile chemicals. Journal of Chemical Ecology, 30(11), 2153–2161.

- Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908.

-

ResearchGate. 13C-NMR data of hydrazone ligands. Available from: [Link]

Sources

GC-MS analysis of acetone dimethylhydrazone

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acetone Dimethylhydrazone

Authored by a Senior Application Scientist

Preamble: The Analytical Imperative for this compound

In the realms of aerospace, environmental science, and pharmaceutical development, the accurate quantification of hydrazine compounds is not merely an analytical task; it is a mandate for safety and quality. Unsymmetrical dimethylhydrazine (UDMH), a high-energy hypergolic propellant, is also a compound of significant toxicological concern, classified as a suspected human carcinogen.[1][2] Its inherent reactivity, polarity, and thermal lability make its direct analysis by gas chromatography a formidable challenge.

This guide details the robust and sensitive methodology for the analysis of UDMH through its derivatization product, this compound. The conversion of UDMH to its corresponding hydrazone is a cornerstone of this analytical strategy. This reaction transforms the problematic analyte into a stable, more volatile compound perfectly suited for GC-MS analysis.[3] Herein, we move beyond a simple recitation of steps to explore the causality behind the procedural choices, presenting a self-validating system designed for scientific rigor and trustworthiness.

Part 1: The Foundational Chemistry - Derivatization

The success of this entire analytical method hinges on a simple, yet elegant, chemical reaction: the formation of a hydrazone. UDMH reacts with acetone in a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of UDMH attacks the electrophilic carbonyl carbon of acetone. This is followed by dehydration to yield the stable this compound.

The choice of acetone is strategic. It frequently serves as both the reaction solvent and the derivatizing agent, streamlining the sample preparation process and eliminating the need for post-derivatization extraction.[1][4] The reaction is rapid, often reaching completion in minutes at ambient temperature, and proceeds quantitatively, which is critical for accurate analysis.[3][5]

Caption: Derivatization of UDMH with Acetone.

Part 2: The Analytical Workflow - A Self-Validating GC-MS Protocol

An analytical method is only as reliable as its weakest link. Therefore, every stage of this protocol, from sample preparation to data acquisition, is designed with built-in checks and rationale to ensure data integrity.

Caption: GC-MS Analytical Workflow.

Experimental Protocol: Sample Preparation and Derivatization

This protocol is designed for the analysis of trace levels of UDMH in a solid drug substance but can be adapted for other matrices.

-

Sample Weighing: Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Rationale: Accurate weighing is fundamental for accurate final concentration calculation.

-

Solvent/Reagent Addition: Add acetone to the flask to dissolve the sample and dilute to the 10 mL mark. Causality: Acetone acts as both the solvent and the derivatizing agent, simplifying the procedure. Using it as the diluent ensures it is in vast excess, driving the derivatization reaction to completion.[1][4]

-

Derivatization: Cap the flask and vortex for 1-2 minutes. Allow the solution to stand at room temperature for at least 15 minutes. Rationale: While the reaction is fast, a short incubation period ensures complete conversion of any residual UDMH to the more stable hydrazone, a critical step for reproducibility.

-

Transfer: Transfer an aliquot of the derivatized sample solution into a 2 mL autosampler vial for analysis. Self-Validation: Prepare a reagent blank (acetone only) and a matrix blank (a UDMH-free sample, if available) to run alongside the samples. This helps identify any background contamination.

Instrumental Parameters: GC-MS System

The choice of instrumental parameters is critical for achieving the required sensitivity, selectivity, and peak resolution.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Setting | Rationale & Expertise |

| GC Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30m x 0.25mm ID, 1.4 µm film | A mid-polarity column is essential. It provides sufficient retention for the this compound to move it away from the large solvent peak (acetone) while still allowing for a reasonable analysis time. A thick film enhances retention for this relatively small molecule.[5] |

| Inlet | Splitless, 250°C | Splitless injection is chosen for trace analysis to ensure the maximum amount of analyte is transferred to the column, maximizing sensitivity. The high temperature ensures rapid and complete vaporization of the hydrazone. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is the industry standard carrier gas, providing good efficiency. A constant flow mode ensures retention times remain stable even as the oven temperature ramps. |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 25°C/min to 240°C, Hold: 5 min | The initial low temperature helps focus the analyte band at the head of the column, leading to sharp peaks. A fast ramp decreases analysis time, and the final hold ensures the column is cleaned of any less volatile matrix components. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting | Rationale & Expertise |

| Ionization Mode | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI-MS. It provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared to libraries and literature. |

| Source Temp. | 230°C | An optimized source temperature ensures efficient ionization while minimizing thermal degradation of the analyte. |

| Acquisition | Full Scan (m/z 40-200) & SIM | Full Scan is used for initial method development and qualitative confirmation of the analyte's identity. Selected Ion Monitoring (SIM) is used for routine quantitative analysis due to its vastly superior sensitivity and selectivity.[1] |

| SIM Ions | Quantifier: m/z 85, Qualifiers: m/z 100, m/z 56 | The selection of these ions is based on the predictable fragmentation of the molecule. m/z 100 is the molecular ion. The base peak is often m/z 85 (loss of a methyl group), making it an ideal quantifier ion for sensitivity. The other ions serve as qualifiers to enhance specificity. |

Part 3: Data Interpretation - From Signal to Result

Qualitative Identification

The identity of this compound is confirmed by a two-factor authentication:

-

Retention Time (RT): The peak of interest must elute at the same RT as a known reference standard, within a narrow tolerance window (e.g., ±0.1 minutes).

-

Mass Spectrum: In Full Scan mode, the acquired mass spectrum must match the reference spectrum. In SIM mode, all quantifier and qualifier ions must be present and their relative abundance ratios must match those of the reference standard.

Fragmentation Pattern

The EI mass spectrum of this compound (MW=100.1) is characterized by several key fragments. Understanding this pattern is crucial for both qualitative confirmation and the selection of SIM ions.

-

m/z 100 ([M]⁺•): The molecular ion peak. Its presence confirms the molecular weight of the analyte.

-

m/z 85 ([M-CH₃]⁺): This is typically the most abundant ion (base peak). It results from the loss of a methyl radical from the isopropylidene group, forming a stable, resonance-delocalized cation. Its high abundance makes it the ideal choice for the quantifier ion in SIM mode.

-

m/z 56 ([C₃H₆N]⁺): This fragment arises from the cleavage of the N-N bond.

-

m/z 44 ([(CH₃)₂N]⁺): Represents the dimethylamino cation.

Caption: Key EI Fragmentation Pathways.

Quantitative Analysis Protocol

Accurate quantification relies on the creation of a calibration curve using an external standard.

-

Stock Solution: Prepare a stock solution of UDMH in a suitable solvent (e.g., 0.1 M HCl to stabilize it) at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of at least five calibration standards by spiking appropriate aliquots of the stock solution into acetone. This process derivatizes the UDMH. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range might be 0.1 to 5.0 µg/mL.

-

Analysis: Analyze the calibration standards using the established GC-MS method in SIM mode.

-

Calibration Curve: Plot the peak area of the quantifier ion (m/z 85) versus the concentration of each standard.

-

Linear Regression: Perform a linear regression on the data. The method is considered linear if the correlation coefficient (R²) is ≥ 0.995.

-

Sample Quantification: Analyze the unknown sample(s). Using the peak area from the unknown sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of this compound, and subsequently the original UDMH, in the sample.

Part 4: Trustworthiness - Method Validation

A method is not truly authoritative until it has been validated. Key validation parameters ensure the method is reliable, reproducible, and fit for purpose.

-

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a matrix blank and is ensured by the selectivity of SIM detection.

-

Accuracy: Determined by performing a spike-recovery study. A known amount of UDMH is added to a blank matrix, and the sample is analyzed. The percentage recovery is calculated. Acceptance criteria are typically 80-120%.

-

Precision: Expressed as the Relative Standard Deviation (RSD) of a series of measurements.

-

Repeatability (Intra-assay): The precision of multiple analyses of the same sample on the same day. RSD should typically be <15%.

-

Intermediate Precision (Inter-assay): The precision across different days and/or different analysts.[4]

-

-

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established as the lowest point on the calibration curve. For trace analysis, LOQs in the low mg/kg or even µg/kg range can be achieved.[4]

-

Robustness: The method's resistance to small, deliberate changes in parameters (e.g., GC oven temperature ± 5°C, carrier gas flow ± 0.1 mL/min). The results should not be significantly affected, demonstrating the method's reliability in routine use.[4]

Conclusion

The is a powerful and reliable method for the determination of its highly reactive precursor, UDMH. By converting UDMH to a stable derivative, this method overcomes the significant challenges associated with direct analysis. The combination of high-resolution gas chromatographic separation and the sensitivity and specificity of mass spectrometric detection in SIM mode provides a robust platform for trace-level quantification. The self-validating principles and detailed procedural rationale outlined in this guide are intended to empower researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the highest standards of scientific integrity and data quality.

References

Stability of Acetone Dimethylhydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone dimethylhydrazone, a member of the N,N-dialkylhydrazone class of compounds, serves as a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry. Its utility is intrinsically linked to its stability profile under various chemical and physical conditions. Understanding the degradation pathways and kinetics is paramount for its effective use, storage, and for the development of robust analytical methods. This guide provides a comprehensive overview of the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions, supported by mechanistic insights and practical experimental protocols.

While specific kinetic data for this compound is not extensively available in the public domain, this guide draws upon established principles of hydrazone chemistry and data from structurally related N,N-dialkylhydrazones to provide a thorough understanding of its expected stability.

Chemical Structure and General Reactivity

This compound is formed from the condensation reaction of acetone and unsymmetrical dimethylhydrazine (UDMH). The core of its reactivity lies in the carbon-nitrogen double bond (C=N), which is susceptible to cleavage, particularly through hydrolysis. The presence of two methyl groups on the terminal nitrogen atom influences the electronic properties and steric environment of the hydrazone moiety, thereby affecting its stability compared to other hydrazones.

Hydrolytic Stability

The hydrolysis of hydrazones to their parent carbonyl compound and hydrazine derivative is a well-documented degradation pathway.[1] This reaction is generally catalyzed by acid, with the rate of hydrolysis being pH-dependent.[2]

Acidic Conditions

Under acidic conditions, the hydrolysis of hydrazones is initiated by the protonation of the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a carbinolamine intermediate, which then breaks down to yield acetone and N,N-dimethylhydrazine.[2]

The overall reaction can be depicted as follows:

Caption: Acid-catalyzed hydrolysis of this compound.

Studies on analogous N,N-dialkylhydrazones have shown that the rate of hydrolysis increases significantly at lower pH values.[3] For instance, a model pyrrole hydrazone was found to be stable at pH 7.4 and 9.0 but hydrolyzed under strongly acidic conditions (pH 2.0).[3]

Basic Conditions

In alkaline media, the hydrolysis of hydrazones is generally slower than in acidic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the imine carbon. However, for some hydrazones, instability in highly alkaline media has also been observed.[3] For acetone acylhydrazones, high hydrolytic stability has been noted in the narrow pH range of 9-10.[4]

Table 1: Expected Hydrolytic Stability Profile of this compound

| Condition | Expected Stability | Primary Degradation Products |

| Acidic (pH < 5) | Low | Acetone, N,N-Dimethylhydrazine |

| Neutral (pH 6-8) | Moderate to High | Minimal degradation |

| Basic (pH > 9) | High (in moderately basic conditions) | Acetone, N,N-Dimethylhydrazine |

Oxidative Stability

N,N-Dimethylhydrazones can undergo oxidative cleavage of the C=N bond to regenerate the parent ketone.[5][6] This susceptibility to oxidation is an important consideration for handling and storage, as exposure to atmospheric oxygen or other oxidizing agents can lead to degradation.

Common oxidizing agents that can induce this degradation include:

-

Hydrogen Peroxide: Catalytic amounts of certain metal complexes, such as methyltrioxorhenium(VII), can facilitate the oxidative cleavage of N,N-dimethylhydrazones with hydrogen peroxide.[6]

-

Peroxydisulfates: Reagents like tetrabutylammonium peroxydisulfate can effectively convert N,N-dimethylhydrazones to their corresponding ketones.[7]

-

Atmospheric Oxygen: While slower, autoxidation can occur, particularly in the presence of light or metal catalysts. The mechanism of the Cl-atom-initiated oxidation of acetone in air proceeds via acetonylperoxy radicals.[8]

The primary degradation products of oxidative cleavage are acetone and various oxidized forms of the N,N-dimethylhydrazine moiety.

Caption: General pathway for the oxidative degradation of this compound.

Thermal Stability

While specific data on the thermal degradation of this compound is scarce, studies on related aliphatic hydrazones and polyesters suggest that decomposition is expected at elevated temperatures.[6][9] The thermal stability will depend on the bond dissociation energies within the molecule. The C-N and N-N bonds are likely points of initial cleavage.

Potential thermal degradation products could include smaller volatile molecules resulting from fragmentation of the parent compound. For aliphatic polyamides, thermal decomposition has been shown to produce ammonia and HCN.[10]

Photolytic Stability

Hydrazones can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even visible light can lead to isomerization or cleavage of the C=N bond. The quantum yield of photodegradation is a key parameter in assessing photostability and is dependent on the wavelength of light.[11][12]

For some hydrazone derivatives, photoisomerization between the E and Z isomers has been observed upon irradiation.[13] Radical cyclization reactions initiated by photochemical processes are also known for hydrazones.[9] The degradation pathway and products will be influenced by the presence of photosensitizers and the solvent system.

Analytical Methodologies for Stability Assessment